3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO3S/c23-18-5-7-19(8-6-18)27-20-3-1-2-17(16-20)4-9-22(25)24-12-15-28-21-10-13-26-14-11-21/h1-3,5-8,16,21H,4,9-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSHYJNJIFJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the core phenyl and fluorophenoxy groups. The tetrahydropyran-thioethyl moiety is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Halogen Substituents: Fluoro vs. Chloro
- Target Compound: The 4-fluorophenoxy group offers moderate electron-withdrawing effects and metabolic stability .
- 3-Chloro-N-(4-sulfamoylphenyl)propanamide () : Substitution with chlorine introduces stronger electron-withdrawing effects but may reduce bioavailability due to increased molecular weight and steric hindrance .
Sulfur-Containing Groups: Sulfanyl vs. Sulfonamide
- Target Compound : The oxan-4-ylsulfanyl group (C–S–C linkage) may enhance lipophilicity and membrane permeability compared to sulfonamides.
- Sulfamoyl Derivatives (Evidences 1, 2) : Sulfonamide (–SO₂NH₂) groups increase polarity and hydrogen-bonding capacity, favoring solubility but possibly limiting blood-brain barrier penetration .
Structural Backbone and Linker Modifications
- Propanamide Chain : A common feature in analogs (Evidences 1–3, 5–8). The three-carbon linker balances flexibility and rigidity for target engagement.
- N-Substituents: Target Compound: The 2-(oxan-4-ylsulfanyl)ethyl group introduces a heterocyclic ring, which may reduce rotational freedom compared to linear chains in analogs like N-(2-amino-4-sulfamoylphenyl)propanamide (). 3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide (): Features a bulkier sulfanyl-substituted aromatic system, likely reducing solubility compared to the target’s tetrahydropyran moiety .
Heterocyclic Components
Physicochemical Data
Biological Activity
3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a propanamide backbone, a fluorinated phenoxy group, and a thioether moiety. The molecular formula is , with a molecular weight of approximately 351.45 g/mol. Its structural representation is critical for understanding its interactions at the molecular level.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : It exhibits affinity for certain receptors, which may lead to downstream effects on cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, contributing to its protective effects against oxidative stress.
Biological Activity Data
A summary of key biological activities observed in various studies is presented in the following table:
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Distribution : It is distributed widely in tissues, with a notable accumulation in liver and kidney.
- Metabolism : Metabolic pathways involve phase I (oxidation) and phase II (glucuronidation) reactions.
- Excretion : Primarily excreted via urine as metabolites.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Oncology Research : In a study involving cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to cell death through apoptosis. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Metabolic Disorders : Research indicated that the compound might influence glucose metabolism and lipid profiles in animal models. This suggests potential applications in treating metabolic disorders such as diabetes.
- Neuroprotective Effects : Preliminary findings suggest neuroprotective properties against oxidative stress-induced neuronal damage, indicating possible uses in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
